1-(1-Phenylprop-1-en-2-yl)pyrrolidine 1-(1-Phenylprop-1-en-2-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 52201-28-2
VCID: VC18678524
InChI: InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol

1-(1-Phenylprop-1-en-2-yl)pyrrolidine

CAS No.: 52201-28-2

Cat. No.: VC18678524

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Phenylprop-1-en-2-yl)pyrrolidine - 52201-28-2

Specification

CAS No. 52201-28-2
Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
IUPAC Name 1-(1-phenylprop-1-en-2-yl)pyrrolidine
Standard InChI InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3
Standard InChI Key MHACSYLQPFSBQV-UHFFFAOYSA-N
Canonical SMILES CC(=CC1=CC=CC=C1)N2CCCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring (C4H8N\text{C}_4\text{H}_8\text{N}) substituted at the nitrogen atom with a 1-phenylprop-1-en-2-yl group. The propenylphenyl moiety introduces a conjugated double bond (C=C\text{C=C}) adjacent to the phenyl ring, creating a planar, sp²-hybridized system that may influence electronic interactions . Key structural features include:

  • Stereochemistry: The presence of a single undefined bond stereocenter suggests potential for geometric isomerism, though experimental data on specific configurations remain unreported .

  • Torsional Flexibility: The pyrrolidine ring adopts a puckered conformation, while the propenylphenyl group introduces limited rotational freedom due to conjugation with the aromatic ring.

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight187.28 g/mol
XLogP33.3
Hydrogen Bond Acceptors1
Topological PSA3.2 Ų
Rotatable Bonds2
Heavy Atom Count14

Synthetic Methodologies

Ti–Mg-Catalyzed Carbocyclization

Research by Kadikova et al. demonstrates that Ti(O-iPr)₄ and EtMgBr catalyze the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn, yielding methylenepyrrolidine derivatives . Adapting this methodology, the target compound could theoretically arise from:

  • Alkyne Substrate Preparation: Synthesis of N-allyl-propargylamine derivatives bearing phenyl substituents.

  • Catalytic Cyclization: Treatment with Et₂Zn in the presence of Ti(O-iPr)₄/EtMgBr to induce cyclization, forming the pyrrolidine core .

  • Functionalization: Subsequent alkylation or arylation at the nitrogen atom to introduce the propenylphenyl group.

N-Alkylation of Pyrrolidine

Computational and Mechanistic Insights

Electronic Structure Analysis

Density functional theory (DFT) calculations predict the following electronic characteristics:

  • HOMO-LUMO Gap: The conjugated π-system of the propenylphenyl group likely reduces the HOMO-LUMO gap compared to unsubstituted pyrrolidine, enhancing reactivity toward electrophiles.

  • Charge Distribution: The nitrogen atom in pyrrolidine carries a partial positive charge (δ⁺), while the adjacent vinyl group exhibits electron density delocalization into the phenyl ring .

Reaction Pathway Modeling

Hypothetical catalytic cycles for Ti–Mg-mediated syntheses (as in Section 2.1.1) involve:

  • Zinc Transmetalation: Transfer of the ethyl group from Et₂Zn to the Ti center.

  • Alkyne Activation: Coordination of the propargylamine to Ti, facilitating C–C bond formation.

  • Cyclization: Intramolecular attack of the nitrogen lone pair onto the activated alkyne, yielding the pyrrolidine ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator